4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one
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Overview
Description
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one is a synthetic organic compound with the molecular formula C16H9Cl2NO2 This compound belongs to the oxazolone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one typically involves the condensation of 2,4-dichlorobenzaldehyde with hippuric acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal strains.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-phenyl-4H-oxazol-5-one
- 4-Benzylidene-2-(4-chlorophenyl)-4H-oxazol-5-one
- 4-Benzylidene-2-(2,6-dichlorophenyl)-4H-oxazol-5-one
Uniqueness
4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one stands out due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and biological activity. This structural feature allows it to form stronger interactions with biological targets, making it more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
(4Z)-4-benzylidene-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)15-19-14(16(20)21-15)8-10-4-2-1-3-5-10/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFPTOINTRTVAY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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